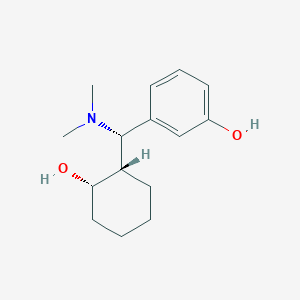
(+)-(S,S,S)-Ciramadol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(S,S,S)-Ciramadol is a synthetic opioid analgesic that has been studied for its potential use in pain management. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its enantiomers. This compound is known for its potent analgesic properties and has been the subject of various scientific studies.
準備方法
The synthesis of (+)-(S,S,S)-Ciramadol involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Key Intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, including alkylation and reduction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反応の分析
(+)-(S,S,S)-Ciramadol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or sodium methoxide, leading to the replacement of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes.
科学的研究の応用
(+)-(S,S,S)-Ciramadol has been extensively studied for its applications in various fields:
Chemistry: In chemistry, it is used as a model compound to study chiral synthesis and resolution techniques.
Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor binding and activation.
Medicine: In medicine, it is explored for its potential as a pain management drug, particularly for chronic pain conditions.
Industry: In the pharmaceutical industry, this compound is studied for its potential to be developed into a commercial analgesic product.
作用機序
The mechanism of action of (+)-(S,S,S)-Ciramadol involves its interaction with opioid receptors in the central nervous system. It primarily binds to the mu-opioid receptors, leading to the inhibition of pain signal transmission. This binding results in the activation of intracellular signaling pathways that reduce the perception of pain. The compound’s chiral nature allows for selective binding to specific receptor subtypes, enhancing its analgesic efficacy.
類似化合物との比較
(+)-(S,S,S)-Ciramadol can be compared to other opioid analgesics such as morphine, codeine, and oxycodone. While all these compounds share a common mechanism of action involving opioid receptor binding, this compound is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Morphine: A naturally occurring opioid with potent analgesic effects.
Codeine: A less potent opioid used for mild to moderate pain.
Oxycodone: A semi-synthetic opioid with strong analgesic properties.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
3-[(S)-dimethylamino-[(1S,2S)-2-hydroxycyclohexyl]methyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m1/s1 |
InChIキー |
UVTLONZTPXCUPU-QLFBSQMISA-N |
異性体SMILES |
CN(C)[C@@H]([C@@H]1CCCC[C@@H]1O)C2=CC(=CC=C2)O |
正規SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




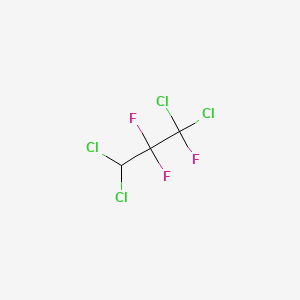
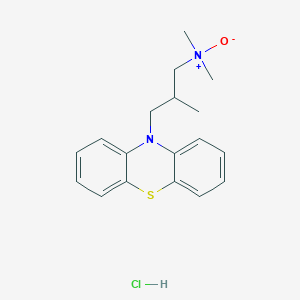
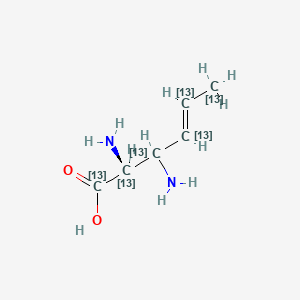


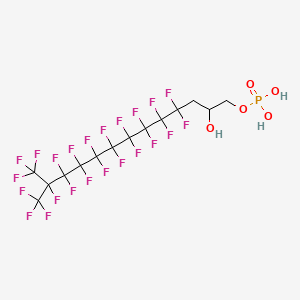
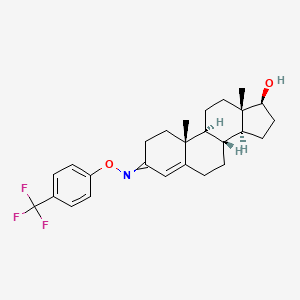
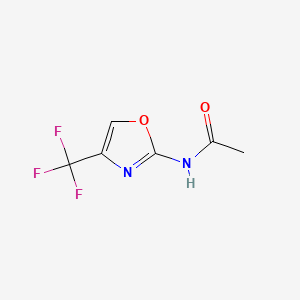
![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)

![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)

